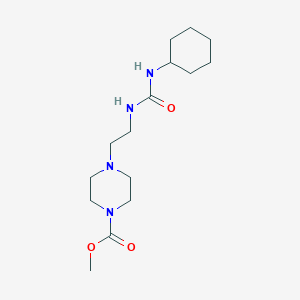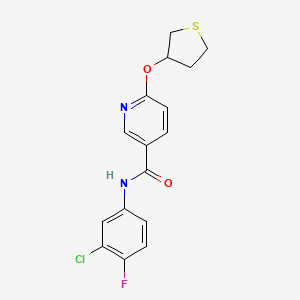
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as GSK2330672, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. This compound was first synthesized by GlaxoSmithKline (GSK) and has since undergone extensive research to better understand its mechanism of action and potential benefits.
Wissenschaftliche Forschungsanwendungen
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
One significant application of nicotinamide derivatives is their use as fluorescent analogs of coenzymes like nicotinamide adenine dinucleotide (NAD+). Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog, demonstrating its potential in studying enzymatic mechanisms via fluorescence emission. This analog offers a tool for biochemical assays and the investigation of coenzyme-involved reactions, providing insights into the dynamics of enzyme-catalyzed processes (Barrio, Secrist, & Leonard, 1972).
Fungicidal Activity
In agricultural science, N-(thiophen-2-yl) nicotinamide derivatives have been explored for their fungicidal properties. Wu et al. (2022) developed derivatives that showed superior efficacy against cucumber downy mildew, highlighting the potential of these compounds in developing new fungicides. This research underscores the compound's utility in addressing crop diseases and contributing to food security (Wu et al., 2022).
Molecular Switches
Nicotinamide-based compounds have also been employed in creating molecular switches. Yan et al. (2005) described how integrating nicotinamide into a fluorophore-spacer-receptor structure enabled the development of redox-active molecular switches. These switches have implications in the design of biosensors and the study of cellular redox states, offering a pathway to monitor biological and chemical processes in real time (Yan et al., 2005).
Herbicidal Activity
Exploration into the herbicidal activity of nicotinamide derivatives has revealed their potential in plant management. Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides, identifying compounds with potent activity against various plant species. These findings point to the potential of nicotinamide derivatives in developing environmentally friendly herbicides, contributing to sustainable agriculture practices (Yu et al., 2021).
Corrosion Inhibition
In the field of materials science, nicotinamide derivatives have been studied for their corrosion inhibition properties. Chakravarthy, Mohana, and Kumar (2014) investigated the effect of nicotinamide derivatives on mild steel in hydrochloric acid solution, demonstrating their effectiveness in protecting against corrosion. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Chakravarthy, Mohana, & Kumar, 2014).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S/c17-13-7-11(2-3-14(13)18)20-16(21)10-1-4-15(19-8-10)22-12-5-6-23-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSAJWQBSKJNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2970911.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)
![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)

![4-fluoro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2970918.png)
![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)
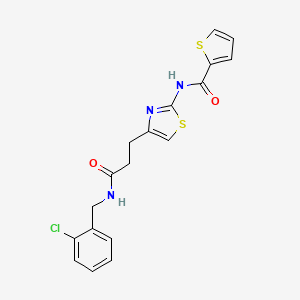

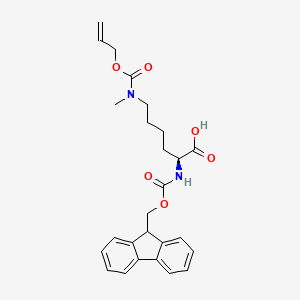
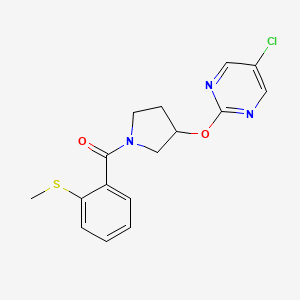
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenesulfonamide](/img/structure/B2970927.png)
